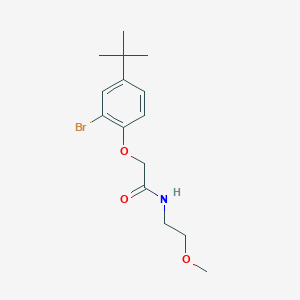![molecular formula C16H23ClN2O3S B296292 N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B296292.png)
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide, also known as CB-13, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2002 by Pfizer as part of their research into the endocannabinoid system. CB-13 has been shown to have potential therapeutic applications in a variety of areas, including pain management, inflammation, and neurodegenerative diseases.
作用機序
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide acts as an agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. When this compound binds to CB1 receptors, it activates a signaling pathway that can have various effects depending on the location of the receptor. For example, in the brain, this compound can modulate neurotransmitter release, leading to its potential therapeutic applications in conditions such as anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, anti-inflammatory effects, and analgesic properties. Additionally, this compound has been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is that it is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, this compound is also highly lipophilic, which can make it difficult to work with in laboratory settings. Additionally, its potential therapeutic applications have not yet been fully explored, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several potential future directions for research on N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, researchers may explore its potential as a treatment for pain and inflammation, as well as its effects on mood and anxiety. Further research is needed to fully understand the potential therapeutic applications of this compound and to determine its safety and efficacy in humans.
合成法
The synthesis of N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide involves several steps, including the reaction of 4-chlorobenzyl chloride with cyclohexylmethylamine to form an intermediate, which is then treated with sodium hydride and methylsulfonyl chloride to yield the final product. The process is complex and requires expertise in organic chemistry.
科学的研究の応用
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One study found that this compound has anti-inflammatory effects, making it a potential treatment for conditions such as arthritis. Another study showed that this compound has analgesic properties, meaning it could be used to manage pain. Additionally, this compound has been studied for its potential neuroprotective effects, with researchers exploring its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C16H23ClN2O3S |
|---|---|
分子量 |
358.9 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C16H23ClN2O3S/c1-23(21,22)19(15-5-3-2-4-6-15)12-16(20)18-11-13-7-9-14(17)10-8-13/h7-10,15H,2-6,11-12H2,1H3,(H,18,20) |
InChIキー |
FPLLBZHLKVLIHJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2CCCCC2 |
正規SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B296209.png)

![N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B296211.png)
amino]acetamide](/img/structure/B296212.png)
amino]acetamide](/img/structure/B296213.png)
![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)


![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
